molecular formula C13H21NO3 B1427062 Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate CAS No. 918441-60-8

Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate

Cat. No. B1427062
M. Wt: 239.31 g/mol
InChI Key: CPDRWKNXZSZLBV-UHFFFAOYSA-N
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Description

Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane]-8-carboxylate is a chemical compound with the CAS Number: 1821401-91-5 . It has a molecular weight of 239.31 . It is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO3/c1-12(2,3)17-11(15)14-9-4-5-10(14)7-13(6-9)8-16-13/h9-10H,4-8H2,1-3H3/t9-,10+,13+ . This indicates the presence of a bicyclic scaffold in the structure.


Physical And Chemical Properties Analysis

The compound is in the form of an oil . It has a molecular weight of 239.31 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Molecular Structure

Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate and its derivatives have been explored in various synthetic pathways. For instance, N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] reacted with primary aliphatic amines, leading to the formation of N-Boc-protected 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones (Mandzhulo et al., 2016). Another study focused on the synthesis and characterization of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, using various analytical techniques (Moriguchi et al., 2014).

Chemical Reactions and Pathways

The compound has been used in reactions with N,N-dimethylformamide dimethyl acetal, leading to the production of isomeric condensation products (Moskalenko & Boev, 2012). Additionally, efficient synthetic routes for related compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described, indicating the versatility of these compounds in chemical synthesis (Meyers et al., 2009).

Crystal and Molecular Structure Studies

Structural studies of compounds like 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1] octane-3,4′-imidazolidine]-2′,5′-dione have provided insights into their crystal and molecular structure, revealing specific conformations and hydrogen bonding patterns (Manjunath et al., 2011).

Potential Biological Activity

Research has also investigated the potential biological activity of related compounds. For example, novel hydantoin derivatives from the azaspiro bicyclic family have shown anti-tumor and anti-angiogenic activity, notably inhibiting VEGF secretion in liver metastatic osteosarcoma cells (Basappa et al., 2009).

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(15)14-9-4-5-10(14)7-13(6-9)8-16-13/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDRWKNXZSZLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate
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Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate

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